molecular formula C15H19Cl2N3O2 B121215 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride CAS No. 478148-58-2

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride

Cat. No.: B121215
CAS No.: 478148-58-2
M. Wt: 344.2 g/mol
InChI Key: USJDQOUQSDDWPO-GXKRWWSZSA-N
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Description

PHA 543613 dihydrochloride is a potent, orally active, brain-penetrant, and selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This compound has shown significant potential in the treatment of cognitive deficits associated with Alzheimer’s disease and schizophrenia .

Preparation Methods

The synthesis of PHA 543613 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivityThe final step involves the formation of the dihydrochloride salt to improve its solubility and stability .

Chemical Reactions Analysis

PHA 543613 dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

PHA 543613 dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of α7 nAChR agonists.

    Biology: Employed in research to understand the role of α7 nAChR in various biological processes, including inflammation and neuroprotection.

    Medicine: Investigated for its potential therapeutic effects in treating cognitive deficits in Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new drugs targeting α7 nAChR

Mechanism of Action

PHA 543613 dihydrochloride exerts its effects by selectively binding to and activating the α7 nAChR. This receptor is a ligand-gated ion channel that, when activated, allows the influx of calcium ions into the cell. This influx triggers a cascade of intracellular signaling pathways, including the activation of protein kinase B (Akt) and the inhibition of glycogen synthase kinase-3 (GSK-3). These pathways are involved in neuroprotection, anti-inflammatory responses, and the enhancement of cognitive functions .

Comparison with Similar Compounds

PHA 543613 dihydrochloride is unique in its high selectivity and potency for the α7 nAChR compared to other similar compounds. Some similar compounds include:

PHA 543613 dihydrochloride stands out due to its high brain penetration and oral activity, making it a promising candidate for therapeutic applications in neurodegenerative diseases and cognitive disorders .

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.2ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJDQOUQSDDWPO-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478148-58-2
Record name PHA-543613 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478148582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-543613 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7950E6X01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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